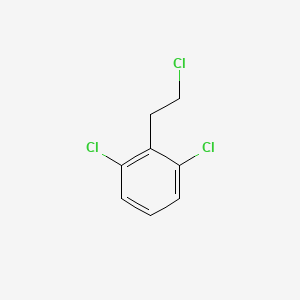

Benzene, 1,3-dichloro-2-(2-chloroethyl)-

Description

The compound Benzene, 1,3-dichloro-2-(2-chloroethyl)- (hypothetical structure based on nomenclature) is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with two chlorine atoms at the 1 and 3 positions and a 2-chloroethyl group (-CH₂CH₂Cl) at position 2. For instance, 1,3-dichloro-2-(chloromethyl)benzene (CAS 2014-83-7), which replaces the 2-chloroethyl group with a chloromethyl (-CH₂Cl) substituent, shares similar reactivity patterns and physicochemical properties due to its halogenated moieties . Chloroethyl groups are known to confer alkylating activity, a feature critical in antitumor agents like nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), where such groups facilitate DNA crosslinking .

Properties

IUPAC Name |

1,3-dichloro-2-(2-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFHBHKYFGRDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287539 | |

| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958027-87-7 | |

| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958027-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1,3-dichloro-2-(2-chloroethyl)- can be synthesized through several methods. One common method involves the chlorination of 2-ethylbenzene, followed by further chlorination to introduce the chlorine atoms at the desired positions. The reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of Benzene, 1,3-dichloro-2-(2-chloroethyl)- often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and technology to ensure efficient production. The reaction conditions are carefully monitored to maintain the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-dichloro-2-(2-chloroethyl)- undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzene derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated benzene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different chlorinated or dechlorinated products.

Scientific Research Applications

Industrial Applications

-

Solvent in Chemical Synthesis

- Benzene, 1,3-dichloro-2-(2-chloroethyl)- serves as an effective solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

-

Intermediate in Agrochemical Production

- This compound is utilized as an intermediate in the synthesis of various agrochemicals. It is particularly important in the production of herbicides and insecticides, contributing to agricultural productivity and pest management strategies.

-

Manufacturing of Specialty Chemicals

- It is employed in the production of specialty chemicals, including dyes and pigments. Its chlorinated structure allows for modifications that enhance the properties of final products.

-

Research Applications

- In scientific research, benzene derivatives like this compound are often used in studies related to environmental chemistry and toxicology. They help in understanding the behavior of chlorinated compounds in ecosystems and their potential impacts on human health.

Case Study 1: Environmental Impact Assessment

A study conducted by the Environmental Protection Agency (EPA) focused on the environmental fate of chlorinated benzenes, including benzene, 1,3-dichloro-2-(2-chloroethyl)-. The research highlighted its persistence in soil and water systems and its potential bioaccumulation in aquatic organisms. The findings emphasized the need for stringent regulations on its usage to mitigate environmental risks.

Case Study 2: Synthesis of Herbicides

Research published in the Journal of Agricultural and Food Chemistry demonstrated the effectiveness of benzene, 1,3-dichloro-2-(2-chloroethyl)- as a precursor for synthesizing novel herbicides. The study outlined synthetic pathways that utilize this compound to enhance herbicide efficacy while reducing environmental toxicity.

Mechanism of Action

The mechanism of action of Benzene, 1,3-dichloro-2-(2-chloroethyl)- involves its interaction with various molecular targets. The chlorine atoms and the 2-chloroethyl group can participate in electrophilic and nucleophilic reactions, affecting the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of reactive intermediates that can further react to form stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzene derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and biological activity.

Physicochemical Properties

Therapeutic and Toxicological Profiles

- Nitrosourea Analogs : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea demonstrates rapid plasma degradation (half-life ~5 minutes) and preferential cerebrospinal fluid distribution, attributed to its lipophilicity .

- Toxicity : High carbamoylating activity correlates with toxicity in nitrosoureas, while alkylating activity determines antitumor efficacy. Balancing these properties is critical for therapeutic index optimization .

Notes

Comparisons rely on structurally similar analogs.

Biological Activity

Benzene, 1,3-dichloro-2-(2-chloroethyl)-, also known as 1,3-dichloro-2-(2-chloroethyl)benzene, is a chlorinated aromatic compound with significant industrial applications. Understanding its biological activity is crucial for evaluating its safety and potential health risks associated with exposure.

- Chemical Formula : C8H7Cl3

- Molecular Weight : 227.5 g/mol

- CAS Number : 10046-85-0

This compound is primarily used in the synthesis of various chemicals, including herbicides and insecticides. Its structure allows it to participate in several chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity Overview

The biological activity of 1,3-dichloro-2-(2-chloroethyl)- has been studied primarily concerning its toxicity and potential carcinogenic effects. The following sections detail its toxicological profile based on available research findings.

Acute Toxicity

- Oral Toxicity : Studies indicate moderate acute oral toxicity. The lowest observed adverse effect level (LOAEL) was determined at approximately 93 mg/kg body weight per day in rodent studies, where hepatotoxic effects were noted .

- Dermal Toxicity : Low dermal toxicity has been reported, suggesting limited skin absorption and irritation potential .

Chronic Toxicity and Carcinogenicity

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies chlorinated benzenes as possibly carcinogenic to humans (Group 2B), based on sufficient evidence from animal studies showing tumor induction in the liver and kidneys .

- Long-Term Exposure Studies : In chronic exposure studies involving rodents, significant increases in liver and kidney tumors were observed after prolonged exposure to this compound .

- Mechanisms of Action : The compound may induce oxidative stress leading to cellular damage and mutations. It has been associated with genotoxic effects in vitro, suggesting potential DNA damage under certain conditions .

Case Studies

Several case studies have highlighted the impact of exposure to chlorinated benzenes:

- Occupational Exposure : A study involving workers in the chemical manufacturing industry indicated elevated rates of leukemia associated with long-term exposure to benzene derivatives, including dichlorobenzenes .

- Animal Models : In animal studies, administration of 1,3-dichloro-2-(2-chloroethyl)- resulted in hematological changes indicative of bone marrow suppression and potential carcinogenicity .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Acute Oral Toxicity | Moderate toxicity with LOAEL at 93 mg/kg bw/day |

| Dermal Toxicity | Low toxicity; minimal skin irritation |

| Carcinogenicity | Class 2B; tumors observed in liver and kidneys of rodents |

| Genotoxic Effects | Indications of DNA damage and chromosomal aberrations |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.